(Triphenylphosphoranylidene)ketene

Descripción general

Descripción

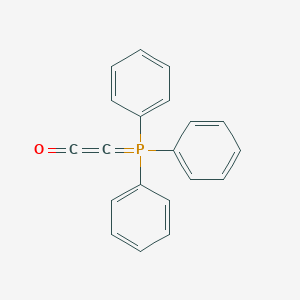

(Triphenylphosphoranylidene)ketene, also known as Bestmann ylide, is a versatile reagent with the chemical formula C20H15OP. It was first reported in 1966 and has since gained attention due to its unique structure and reactivity. The compound features a distinctive C=C=P moiety with a bond angle of 145.5° and an unusually short C=C bond length of 1.210 Å . This compound is widely used in organic synthesis, particularly in the formation of various acyl derivatives.

Mecanismo De Acción

Target of Action

(Triphenylphosphoranylidene)ketene, also known as the Bestmann ylide, is a reagent with intriguing properties and proven synthetic utility . It is primarily used as a nucleophilic two-carbon building block in organic synthesis . Its primary targets are electrophilic carbon atoms in various organic compounds, where it can form new carbon-carbon bonds .

Mode of Action

The Bestmann ylide interacts with its targets through nucleophilic addition. The ylide, possessing a negative charge on the carbon atom, attacks the electrophilic carbon in the target molecule, forming a new carbon-carbon bond . This process can lead to the formation of a wide range of (triphenylphosphoranylidene)acyl derivatives .

Biochemical Pathways

The Bestmann ylide participates in a variety of reactions including cycloaddition, multi-component, and domino reactions . These reactions can lead to the formation of complex organic molecules from simpler precursors, affecting various biochemical pathways depending on the specific reaction conditions and target molecules .

Result of Action

The result of the Bestmann ylide’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of (triphenylphosphoranylidene)acyl derivatives , which can have various molecular and cellular effects depending on their specific structures and properties.

Action Environment

The action of the Bestmann ylide can be influenced by various environmental factors. For example, the choice of solvent can affect the ylide’s reactivity and the outcome of the reaction . Additionally, the ylide is surprisingly stable and can be stored under an inert atmosphere at ambient temperature for months , suggesting that it is relatively resistant to environmental degradation.

Análisis Bioquímico

Biochemical Properties

(Triphenylphosphoranylidene)ketene is known to participate in a variety of biochemical reactions. It acts as a chemical linchpin that links nucleophilic entities, such as alcohols or amines, with carbonyl moieties to produce unsaturated esters and amides

Molecular Mechanism

The molecular mechanism of this compound involves its unique structure, which is derived from the combination of three resonance structures . These structures highlight the two overlapping, orthogonal π-systems that stabilize the molecule, making its reactivity significantly different from typical ketenes and phosphorus ylides .

Temporal Effects in Laboratory Settings

This compound is surprisingly stable and can be stored under an inert atmosphere at ambient temperature for months

Métodos De Preparación

(Triphenylphosphoranylidene)ketene can be synthesized through several methods. One common approach involves the deprotonation of methyl (triphenylphosphoranylidene)acetate using strong bases such as sodium hexamethyldisilazanide (NaHMDS) . The reaction is typically carried out under an inert atmosphere of dry argon to prevent moisture and air sensitivity. The resulting product is then purified through recrystallization from dry toluene .

Another method involves the reaction of (methoxycarbonylmethylene)triphenylphosphorane with sodium amide in toluene, followed by heating and subsequent filtration and recrystallization . This method yields a high purity product with a melting point of 173°C.

Análisis De Reacciones Químicas

(Triphenylphosphoranylidene)ketene participates in a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:

Cycloaddition Reactions: It acts as a nucleophilic two-carbon building block in cycloaddition reactions, forming various cyclic compounds.

Multi-component Reactions: It is used in multi-component reactions to form complex molecules in a single step.

Domino Reactions: It participates in domino reactions, where multiple bond-forming steps occur in a single reaction sequence.

Common reagents used in these reactions include alcohols, amines, and carbonyl compounds. The major products formed from these reactions are α-phosphoranylidene esters, amides, and other acyl derivatives .

Aplicaciones Científicas De Investigación

(Triphenylphosphoranylidene)ketene has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

(Triphenylphosphoranylidene)ketene is unique compared to other similar compounds due to its stability and reactivity. Some similar compounds include:

(Triphenylphosphoranylidene)acetonitrile: Used in similar nucleophilic addition reactions but with different reactivity profiles.

(Triphenylphosphoranylidene)-2-propanone: Another ylide with distinct reactivity and applications.

(Carbethoxymethylene)triphenylphosphorane: Used in the synthesis of esters and other acyl derivatives.

These compounds share some similarities in their reactivity but differ in their specific applications and the types of products they form.

Actividad Biológica

(Triphenylphosphoranylidene)ketene, commonly known as Bestmann ylide, is a phosphorus ylide that has garnered attention for its unique reactivity and potential biological applications. This compound is characterized by its ability to participate in various chemical reactions, particularly with electrophiles, making it a valuable intermediate in organic synthesis. Understanding its biological activity is essential for exploring its potential therapeutic uses.

- Chemical Formula : CHOP

- Molecular Weight : 302.31 g/mol

- CAS Number : 15596-07-3

- Melting Point : 167-173 °C

The reactivity of this compound primarily arises from its ketene-like structure, which allows it to act as a strong electrophile. It can react with nucleophiles to form various products, including acyl carbamates and heterocycles. This property is leveraged in synthetic organic chemistry to create complex molecules with potential biological activity.

Biological Activity Overview

Recent studies have highlighted the biological implications of this compound, particularly in the synthesis of bioactive compounds. The following sections detail specific findings related to its biological activity.

Reactivity with Nitrogen Compounds

A study investigated the reaction of this compound with nitrogen-containing compounds, demonstrating its ability to generate polysubstituted N-acyl carbamates. This reaction pathway could lead to the development of new pharmaceuticals targeting various biological pathways .

Synthesis of Heterocycles

The compound has been utilized in the synthesis of five- and six-membered heterocycles, which are crucial in medicinal chemistry due to their prevalence in drug structures. The formation of these heterocycles from this compound emphasizes its potential as a building block for developing biologically active molecules .

Case Studies

Toxicity and Safety Profile

While this compound shows promising synthetic applications, safety data indicates it may pose certain risks. It is classified under skin corrosion/irritation category 2 and serious eye damage/eye irritation category 2. Therefore, appropriate handling measures should be implemented to minimize exposure during laboratory use .

Propiedades

InChI |

InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNASRBWCHRURHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.